molecular formula C11H13NO3 B14001686 n-(2-Ethoxy-5-formylphenyl)acetamide CAS No. 6946-33-4

n-(2-Ethoxy-5-formylphenyl)acetamide

Cat. No.: B14001686
CAS No.: 6946-33-4
M. Wt: 207.23 g/mol
InChI Key: FKKWXAKJTMJDRN-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-formylphenyl)acetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of an ethoxy group, a formyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-5-formylphenyl)acetamide typically involves the reaction of 2-ethoxy-5-formylbenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-ethoxy-5-formylbenzoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-5-formylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: 2-ethoxy-5-carboxyphenylacetamide

    Reduction: 2-ethoxy-5-hydroxymethylphenylacetamide

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Ethoxy-5-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Formylphenyl)acetamide
  • N-(2-Ethoxyphenyl)acetamide
  • N-(2-Methoxy-5-formylphenyl)acetamide

Uniqueness

N-(2-Ethoxy-5-formylphenyl)acetamide is unique due to the presence of both an ethoxy group and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6946-33-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2-ethoxy-5-formylphenyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-3-15-11-5-4-9(7-13)6-10(11)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

FKKWXAKJTMJDRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)NC(=O)C

Origin of Product

United States

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